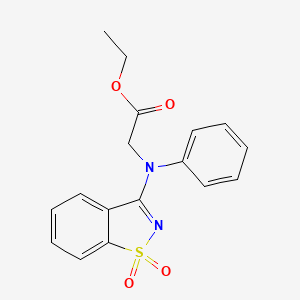

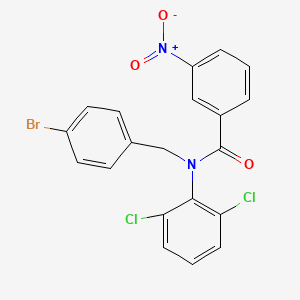

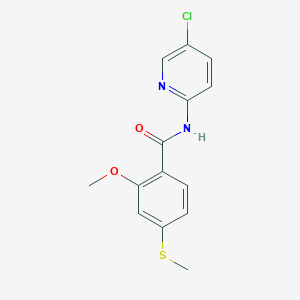

![molecular formula C22H30N4OS B5530632 8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane](/img/structure/B5530632.png)

8-(6-methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves cycloaddition reactions, intramolecular cyclization, and the use of nitrilimides or nitrile lithiation/alkylation chemistry. For example, Farag et al. (2008) discussed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides to furanone derivatives (Farag, Elkholy, & Ali, 2008). Smith et al. (2016) developed a method for synthesizing N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, utilizing nitrile lithiation/alkylation and 1,4-addition reactions (Smith et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decane derivatives reveals insights into their conformations and stereochemistry. Staško, Davis, & Chapman (2002) discussed the crystal structure of 1,4-diazaspiro[4.5]decane-2,3-dione, highlighting the co-operative hydrogen bonding and the near-identical geometry of the molecules in the asymmetric unit (Staško, Davis, & Chapman, 2002).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decane derivatives includes azo coupling reactions and the formation of spiro compounds through cycloaddition and cyclization. Chimichi, Nesi, & Neri (1984) demonstrated the synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through a Smiles-type rearrangement (Chimichi, Nesi, & Neri, 1984).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives can be determined through spectroscopic and crystallographic methods, revealing their conformational preferences and molecular interactions. Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo (2004) used NMR to assign the relative configuration of 1,4-diazaspiro[4.5]decane derivatives, analyzing their stereochemistry and conformations (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of diazaspiro[4.5]decane derivatives, are closely tied to their structure. Ogurtsov & Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, highlighting its promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name |

8-(6-methylpyridazin-3-yl)-1-[[5-(oxolan-2-yl)thiophen-2-yl]methyl]-1,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4OS/c1-17-5-8-21(24-23-17)25-13-10-22(11-14-25)9-3-12-26(22)16-18-6-7-20(28-18)19-4-2-15-27-19/h5-8,19H,2-4,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFKZBPZLMXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC3(CCCN3CC4=CC=C(S4)C5CCCO5)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(6-Methyl-3-pyridazinyl)-1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-1,8-diazaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

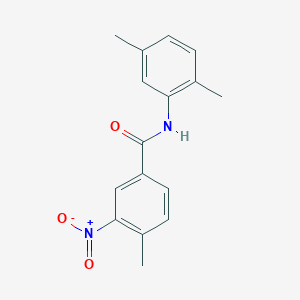

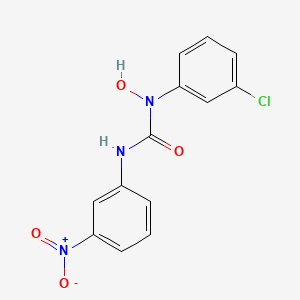

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

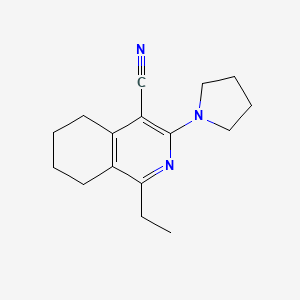

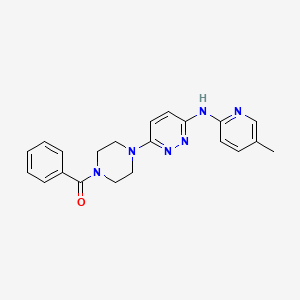

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

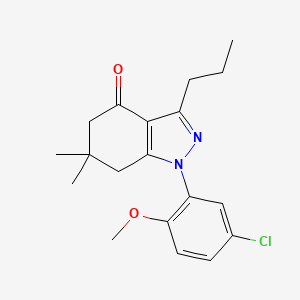

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

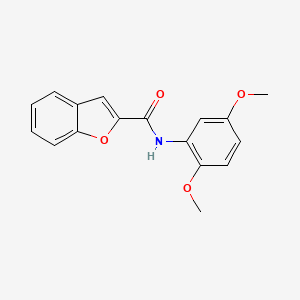

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)